molecular formula C8H10O B14752665 1b,2,3,4,4a,5-Hexahydropentaleno[1,2-b]oxirene CAS No. 277-61-2

1b,2,3,4,4a,5-Hexahydropentaleno[1,2-b]oxirene

Cat. No.: B14752665
CAS No.: 277-61-2
M. Wt: 122.16 g/mol
InChI Key: GVNOSYMSKYVQDJ-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 1b,2,3,4,4a,5-Hexahydropentaleno[1,2-b]oxirene typically involves the cyclization of suitable precursors under specific reaction conditions. One common synthetic route includes the use of pentalene derivatives and epoxidation reactions to introduce the oxirane ring. The reaction conditions often involve the use of oxidizing agents such as peracids or hydrogen peroxide in the presence of catalysts . Industrial production methods may scale up these reactions using continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

1b,2,3,4,4a,5-Hexahydropentaleno[1,2-b]oxirene undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like peracids, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1b,2,3,4,4a,5-Hexahydropentaleno[1,2-b]oxirene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1b,2,3,4,4a,5-Hexahydropentaleno[1,2-b]oxirene involves its interaction with molecular targets through its oxirane ring. The ring can undergo nucleophilic attack, leading to the formation of covalent bonds with biological molecules. This interaction can disrupt normal cellular processes, making it a potential candidate for drug development .

Comparison with Similar Compounds

1b,2,3,4,4a,5-Hexahydropentaleno[1,2-b]oxirene can be compared with other similar compounds such as:

    2H-1b,4-Ethanopentaleno[1,2-b]oxirene: This compound has a similar structure but differs in the position and number of hydrogen atoms.

    Pentaleno[1,2-b]oxirene: The parent compound without the hexahydro modification.

    Octahydropentaleno[1,2-b]oxirene: A more saturated derivative with additional hydrogen atoms

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various applications.

Properties

CAS No.

277-61-2

Molecular Formula

C8H10O

Molecular Weight

122.16 g/mol

IUPAC Name

3-oxatricyclo[4.3.0.02,4]non-2(4)-ene

InChI

InChI=1S/C8H10O/c1-2-5-4-7-8(9-7)6(5)3-1/h5-6H,1-4H2

InChI Key

GVNOSYMSKYVQDJ-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC3=C(C2C1)O3

Origin of Product

United States

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